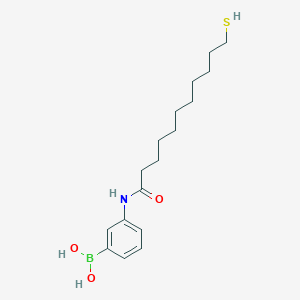
(3-(11-Mercaptoundecanamido)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(11-Mercaptoundecanamido)phenyl)boronic acid is a compound with the molecular formula C17H28BNO3S and a molecular weight of 337.29 g/mol . This compound is part of the boronic acid family, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(11-Mercaptoundecanamido)phenyl)boronic acid can be achieved through a one-pot polymerization approach. This method involves the use of polymerizable phenylboronic acid molecules, such as vinyl-phenylboronic acid or phenylboronic acid-silica reagent, which are incorporated into polymer networks via radical-initiated polymerization or sol-gel polymerization . The reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and uses N,N’-methylbisacrylamide (MBAA) as a crosslinker .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the one-pot polymerization approach mentioned above can be scaled up for industrial purposes, given the appropriate optimization of reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(11-Mercaptoundecanamido)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in substitution reactions, forming boronate esters with diols and other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Diols and other nucleophiles are common reagents for substitution reactions involving the boronic acid group.
Major Products Formed
Applications De Recherche Scientifique
(3-(11-Mercaptoundecanamido)phenyl)boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (3-(11-Mercaptoundecanamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with polyol compounds . These interactions are crucial for the compound’s applications in drug delivery, biosensing, and other biomedical fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in its ability to form reversible covalent bonds with diols, but lacks the long mercaptoundecanamido chain.
Vinyl-phenylboronic acid: Used in polymerization reactions but has different reactivity due to the vinyl group.
Phenylboronic acid-silica reagent: Utilized in sol-gel polymerization but differs in its application and reactivity.
Uniqueness
(3-(11-Mercaptoundecanamido)phenyl)boronic acid is unique due to its long mercaptoundecanamido chain, which enhances its ability to interact with various biological molecules and increases its utility in biomedical applications .
Propriétés
Numéro CAS |
260248-92-8 |
|---|---|
Formule moléculaire |
C17H28BNO3S |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
[3-(11-sulfanylundecanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C17H28BNO3S/c20-17(12-7-5-3-1-2-4-6-8-13-23)19-16-11-9-10-15(14-16)18(21)22/h9-11,14,21-23H,1-8,12-13H2,(H,19,20) |
Clé InChI |
FJJHUZZHVSJDHY-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)CCCCCCCCCCS)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



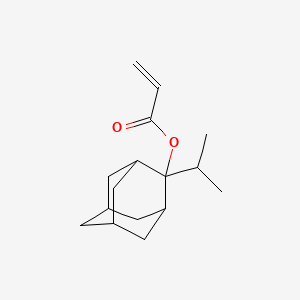
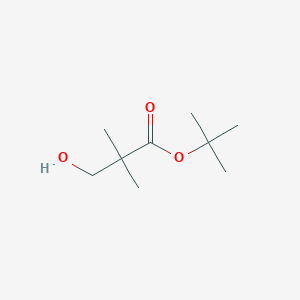

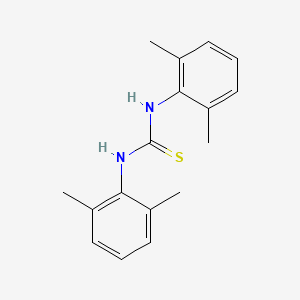
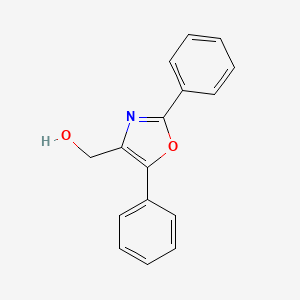
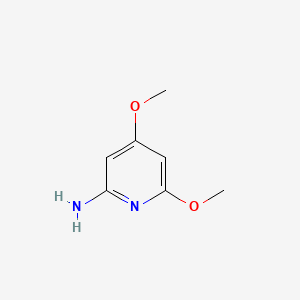
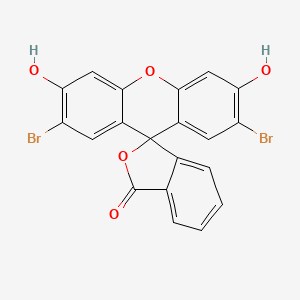
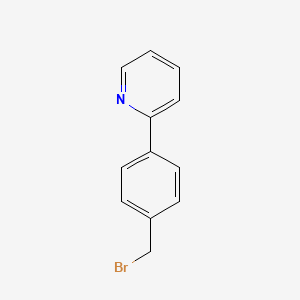
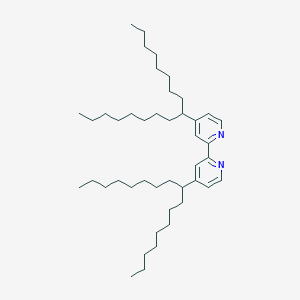

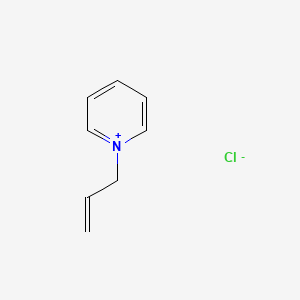
![Benzo[g]phthalazine](/img/structure/B3188949.png)
![Benzo[b][1,6]naphthyridine](/img/structure/B3188952.png)
